methyl 3-(N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)sulfamoyl)-4-methoxybenzoate methyl 3-(N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)sulfamoyl)-4-methoxybenzoate
Brand Name: Vulcanchem
CAS No.: 2034257-72-0
VCID: VC6519529
InChI: InChI=1S/C19H19NO6S2/c1-25-16-8-7-12(19(22)26-2)9-18(16)28(23,24)20-10-15(21)14-11-27-17-6-4-3-5-13(14)17/h3-9,11,15,20-21H,10H2,1-2H3
SMILES: COC1=C(C=C(C=C1)C(=O)OC)S(=O)(=O)NCC(C2=CSC3=CC=CC=C32)O
Molecular Formula: C19H19NO6S2
Molecular Weight: 421.48

methyl 3-(N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)sulfamoyl)-4-methoxybenzoate

CAS No.: 2034257-72-0

Cat. No.: VC6519529

Molecular Formula: C19H19NO6S2

Molecular Weight: 421.48

* For research use only. Not for human or veterinary use.

methyl 3-(N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)sulfamoyl)-4-methoxybenzoate - 2034257-72-0

Specification

CAS No. 2034257-72-0
Molecular Formula C19H19NO6S2
Molecular Weight 421.48
IUPAC Name methyl 3-[[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]sulfamoyl]-4-methoxybenzoate
Standard InChI InChI=1S/C19H19NO6S2/c1-25-16-8-7-12(19(22)26-2)9-18(16)28(23,24)20-10-15(21)14-11-27-17-6-4-3-5-13(14)17/h3-9,11,15,20-21H,10H2,1-2H3
Standard InChI Key FTQCKSVEPWNACT-UHFFFAOYSA-N
SMILES COC1=C(C=C(C=C1)C(=O)OC)S(=O)(=O)NCC(C2=CSC3=CC=CC=C32)O

Introduction

The compound methyl 3-(N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)sulfamoyl)-4-methoxybenzoate represents a complex organic molecule with potential applications in medicinal chemistry. Its structure combines a benzo[b]thiophene moiety, a sulfamoyl group, and a methoxybenzoate backbone, indicating possible biological activity. This article explores the chemical properties, synthesis methods, and potential pharmacological applications of this compound.

Synthesis Pathways

The synthesis of methyl 3-(N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)sulfamoyl)-4-methoxybenzoate involves multi-step organic reactions:

  • Preparation of Benzo[b]thiophene Derivative:

    • Starting from commercially available benzo[b]thiophene, functionalization at the 3-position is achieved using electrophilic substitution or cross-coupling reactions.

  • Introduction of Hydroxyethyl Group:

    • The hydroxyethyl side chain is introduced via alkylation or reductive amination.

  • Formation of Sulfamoyl Intermediate:

    • Reaction with sulfamoyl chloride or an equivalent reagent under basic conditions yields the sulfamoyl derivative.

  • Esterification to Form Methoxybenzoate:

    • Coupling of the sulfamoyl intermediate with methyl 4-methoxybenzoate under acidic or catalytic conditions completes the synthesis.

Analytical Characterization

To confirm the structure and purity of the compound, advanced spectroscopic techniques are utilized:

  • Nuclear Magnetic Resonance (NMR):

    • 1H NMR: Identifies proton environments (aromatic, methoxy, hydroxyl groups).

    • 13C NMR: Confirms carbon skeleton and functional groups.

  • Mass Spectrometry (MS):

    • Molecular ion peak provides molecular weight confirmation.

  • Infrared Spectroscopy (IR):

    • Detects characteristic functional group vibrations (e.g., C=O stretch for ester, S=O stretch for sulfonamide).

  • X-Ray Crystallography (if applicable):

    • Provides detailed three-dimensional structure for confirmation.

Comparative Analysis with Related Compounds

PropertyMethyl 3-(N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)sulfamoyl)-4-methoxybenzoateRelated Sulfonamides
Molecular Weight~347 g/molVaries (~300–500 g/mol)
Key Functional GroupsBenzo[b]thiophene, sulfamoyl, methoxybenzoateSulfamoyl derivatives
Potential ApplicationsAnti-inflammatory, enzyme inhibitionAntibacterial, anticancer
SolubilityModerate in polar solventsTypically high in water

Future Research Directions

  • In Vitro Studies:

    • Evaluate cytotoxicity against cancer cell lines.

    • Test anti-inflammatory activity using enzyme inhibition assays (e.g., COX-2 or LOX).

  • In Vivo Studies:

    • Assess pharmacokinetics and bioavailability in animal models.

    • Investigate therapeutic efficacy in disease models.

  • Structure Optimization:

    • Modify substituents to improve activity and reduce toxicity.

    • Explore analogs with different heterocyclic cores.

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